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Compound of Interest

Compound Name: N, 3-dihydroxybenzamide

Cat. No.: B103962

Introduction

N,3-dihydroxybenzamide is a phenolic compound whose structural features, particularly the
dihydroxy-substituted benzene ring, suggest a strong potential for antioxidant activity. The
presence of hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to
neutralize free radicals, a key mechanism of antioxidant action.[1][2] To comprehensively
evaluate the antioxidant efficacy of N,3-dihydroxybenzamide, a multi-tiered experimental
approach is recommended. This approach progresses from fundamental chemical assays to
more complex cell-based models and mechanistic studies to elucidate the underlying signaling
pathways. This document provides detailed protocols for researchers, scientists, and drug
development professionals to systematically assess the antioxidant properties of N,3-
dihydroxybenzamide.

Tier 1: In Vitro Chemical Scavenging Activity

The initial step is to determine the direct radical-scavenging ability of N,3-
dihydroxybenzamide using established chemical assays. These methods are rapid, cost-
effective, and provide a baseline measure of intrinsic antioxidant capacity.

o DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the
ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical,
causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b103962?utm_src=pdf-interest
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.researchgate.net/figure/Mechanism-of-antioxidant-action-of-flavonoids-3-4-diOH-polyphenols_fig3_51029391
https://www.researchgate.net/figure/Free-radical-scavenging-mechanism-in-catechols_fig2_305034924
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_355587442
https://www.greenskybio.com/plant_extract/delving-into-antioxidant-properties-a-stepwise-dpph-assay-protocol-for-plant-extracts.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization
Assay: This assay assesses the capacity of the compound to scavenge the pre-formed
ABTS radical cation (ABTSe+), a blue/green chromophore.[5][6] The reduction of ABTSe+ by
an antioxidant is measured by the decrease in absorbance. This assay is applicable to both
hydrophilic and lipophilic compounds.[6]

Tier 2: Cellular Antioxidant Activity (CAA)

While chemical assays are useful, they do not account for biological factors such as cell
uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay measures
the antioxidant potential of a compound within a cellular environment.[7][8] The assay utilizes
the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells and is
deacetylated to the non-fluorescent DCFH.[9] In the presence of reactive oxygen species
(ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7] An
antioxidant compound will inhibit this oxidation, leading to reduced fluorescence.

Tier 3: Mechanistic Insights via Signaling Pathways

To understand how N,3-dihydroxybenzamide exerts its effects at a molecular level,
investigating its influence on key cellular antioxidant defense pathways is crucial. The Nuclear
factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the
endogenous antioxidant response.[10][11]

e The Keapl-Nrf2 Pathway: Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-
like ECH-associated protein 1 (Keapl), which facilitates its degradation.[12] In the presence
of oxidative stress or Nrf2 activators, Nrf2 is released from Keapl and translocates to the
nucleus.[12][13] There, it binds to the Antioxidant Response Element (ARE) in the promoter
regions of various cytoprotective genes, inducing their expression.[12] Key target genes
include Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13]
[14]

o Western Blot Analysis: This technique is used to quantify the protein expression levels of key
players in the Nrf2 pathway. An increase in nuclear Nrf2 and total HO-1 and NQO1 protein
levels following treatment with N,3-dihydroxybenzamide would provide strong evidence of
its ability to activate this protective pathway.[15][16]
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Experimental Workflow & Signaling Pathway
Diagrams

The following diagrams illustrate the proposed experimental workflow and the key signaling
pathway involved in the cellular antioxidant response.
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Caption: A tiered experimental workflow for assessing N,3-dihydroxybenzamide's antioxidant
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Caption: The Keapl-Nrf2 signaling pathway for cellular antioxidant defense.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of N,3-
dihydroxybenzamide.

Materials:

N,3-dihydroxybenzamide

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (spectrophotometric grade)

Ascorbic acid (positive control)

96-well microplate

Microplate spectrophotometer
Procedure:

e Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the
solution in the dark as it is light-sensitive.[17]

o Preparation of Test Compound and Control:
o Prepare a stock solution of N,3-dihydroxybenzamide in methanol (e.g., 1 mg/mL).

o Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100
pg/mL).

o Prepare a similar concentration range for the positive control, ascorbic acid.[18]

e Assay:
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o To each well of a 96-well plate, add 100 pL of the various concentrations of the test
compound or standard control.

o Add 100 pL of the 0.1 mM DPPH solution to each well.[4]
o For the control (blank), add 100 pL of methanol instead of the test compound.[18]

o Mix thoroughly.

 Incubation and Measurement:
o Incubate the plate in the dark at room temperature for 30 minutes.[17][18]
o Measure the absorbance at 517 nm using a microplate reader.[17]
 Calculation:
o Calculate the percentage of scavenging activity using the following formula:
» % Scavenging = [(Ao - A1) / Ao] x 100
» Where Ao is the absorbance of the control, and A1 is the absorbance of the sample.[18]

o Determine the ICso value (the concentration of the compound that scavenges 50% of the
DPPH radicals) by plotting the scavenging percentage against the concentration.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is used to assess the ABTS radical scavenging capacity of N,3-
dihydroxybenzamide.

Materials:
e N,3-dihydroxybenzamide
e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

o Potassium persulfate

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.greenskybio.com/plant_extract/delving-into-antioxidant-properties-a-stepwise-dpph-assay-protocol-for-plant-extracts.html
https://bio-protocol.org/exchange/minidetail?id=7778667&type=30
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://bio-protocol.org/exchange/minidetail?id=7778667&type=30
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://bio-protocol.org/exchange/minidetail?id=7778667&type=30
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Ethanol or PBS

Trolox (positive control)

96-well microplate

Microplate spectrophotometer

Procedure:

e Preparation of ABTS Radical Cation (ABTSe+) Solution:

o Prepare a 7 mM agueous solution of ABTS and a 2.45 mM aqueous solution of potassium
persulfate.[5]

o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours to generate the ABTSe+ stock solution.[5][19]

o Preparation of Working Solution:

o Before the assay, dilute the ABTSe+ stock solution with ethanol or PBS to an absorbance
of 0.70 £ 0.02 at 734 nm.[5]

o Preparation of Test Compound and Control:

o Prepare a stock solution and serial dilutions of N,3-dihydroxybenzamide and the Trolox
standard in a suitable solvent.

e Assay:

o Add 20 uL of each concentration of the test compound or standard to a well in a 96-well
plate.

o Add 180 pL of the ABTSe+ working solution to each well.

o Mix and incubate at room temperature for 6-10 minutes.[20]

e Measurement and Calculation:
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o Measure the absorbance at 734 nm.[5]
o Calculate the percentage of inhibition using the same formula as the DPPH assay.

o Results can be expressed as an ICso value or as Trolox Equivalent Antioxidant Capacity
(TEAC).

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the antioxidant activity of N,3-dihydroxybenzamide in a cell-based
system.

Materials:

e HepG2 human liver cancer cells (or other suitable adherent cell line)

e Cell culture medium (e.g., DMEM with 10% FBS)

o DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)

o AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical initiator
e Quercetin (positive control)

e Hanks' Balanced Salt Solution (HBSS) or PBS

e Black, clear-bottom 96-well cell culture plates

Procedure:

e Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x
104 cells/well and culture until confluent (24-48 hours).[9][21]

e Cell Treatment:
o Remove the culture medium and wash the cells gently with PBS.

o Treat the cells with 100 pL of medium containing various concentrations of N,3-
dihydroxybenzamide or Quercetin, along with 25 uM DCFH-DA.[21]
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o Incubate at 37°C for 1 hour.[21]

« Induction of Oxidative Stress:
o Remove the treatment medium and wash the cells three times with warm HBSS.[7]
o Add 100 pL of 600 uM AAPH in HBSS to each well to induce oxidative stress.[21]

e Fluorescence Measurement:
o Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

o Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5
minutes for 1 hour.[7][21]

o Calculation:
o Calculate the area under the curve (AUC) for the fluorescence kinetics.

o Calculate the CAA value: CAA (%) = 100 - (JSA/ [CA) x 100, where [SA is the AUC for the
sample and [CA is the AUC for the control.

o Express the results as micromoles of Quercetin Equivalents (QE) per mole of the
compound.

Protocol 4: Western Blot Analysis for Nrf2 Pathway Activation

This protocol is for determining the effect of N,3-dihydroxybenzamide on the protein levels of
Nrf2, HO-1, and NQOL..

Materials:

Cell line (e.g., HepG2 or RAW 264.7 macrophages)

N,3-dihydroxybenzamide

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://bio-protocol.org/exchange/minidetail?id=17786276&type=30
https://www.kamiyabiomedical.com/pdf/KT-931.pdf
https://bio-protocol.org/exchange/minidetail?id=17786276&type=30
https://www.kamiyabiomedical.com/pdf/KT-931.pdf
https://bio-protocol.org/exchange/minidetail?id=17786276&type=30
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o SDS-PAGE gels, running buffer, and transfer buffer
e PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Keapl, anti-GAPDH, or anti-3-actin
(loading control).[15][16]

o HRP-conjugated secondary antibody

e Enhanced Chemiluminescence (ECL) substrate
Procedure:

e Cell Treatment and Lysis:

o Culture cells and treat them with various concentrations of N,3-dihydroxybenzamide for
a specified time (e.g., 6, 12, or 24 hours).

o Wash cells with cold PBS and lyse them with RIPA buffer.

o Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total
protein.[22]

e Protein Quantification: Determine the protein concentration of each sample using the BCA
assay.

o SDS-PAGE and Transfer:
o Load equal amounts of protein (e.g., 20-40 ug) per lane onto an SDS-PAGE gel.[16][22]
o Separate the proteins by electrophoresis.
o Transfer the separated proteins from the gel to a PVDF membrane.[16]

e Immunoblotting:

o Block the membrane with blocking buffer for 1-2 hours at room temperature.[16]
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[e]

Incubate the membrane with the primary antibody (diluted according to the manufacturer's
instructions) overnight at 4°C.[16][22]

[e]

Wash the membrane three times with TBST.

o

Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room
temperature.[16]

(¢]

Wash the membrane again three times with TBST.

» Detection and Analysis:

o Apply the ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.

o Quantify the band intensities using densitometry software (e.g., ImageJ).[22]
o Normalize the expression of target proteins to the loading control (GAPDH or 3-actin).

Data Presentation

Quantitative data from the experiments should be summarized in clear, structured tables for
easy comparison and interpretation.

Table 1: DPPH Radical Scavenging Activity of N,3-dihydroxybenzamide
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Concentration (ugimL) Absorbance (517 nm) % Scavenging Activity
(Mean * SD) (Mean * SD)

0 (Control) 0.750 + 0.015 0

1 0.680 + 0.012 9316

10 0.450 + 0.020 40.0 £ 2.7

25 0.290 £ 0.018 61.3x24

50 0.150 + 0.010 80.0+1.3

100 0.080 + 0.009 89.3+1.2

Ascorbic Acid (25 pg/mL) 0.110 £ 0.011 85.3+15

| ICso (ug/mL) | - | ~18.5 |

Table 2: ABTS Radical Cation Scavenging Activity of N,3-dihydroxybenzamide

Absorbance (734 nm)

Concentration (uM) % Inhibition (Mean * SD)
(Mean * SD)

0 (Control) 0.700 = 0.021 0

1 0.610 £ 0.019 129127

10 0.410 £ 0.025 41.4 +3.6

25 0.250 £ 0.015 643121

50 0.120 £ 0.011 829+1.6

100 0.060 + 0.008 914+1.1

Trolox (25 pM) 0.100 + 0.013 85.7+1.9

| ICs0 (UM) | - | ~16.2 |

Table 3: Cellular Antioxidant Activity (CAA) of N,3-dihydroxybenzamide
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Area Under Curve (AUC)

Concentration (pM) CAA Value (%) (Mean * SD)
(Mean * SD)

0 (Control) 15000 * 850 0

1 13200 £ 760 120+5.1

10 9750 = 650 35.0+4.3

25 6300 = 510 58.0+34

50 4200 + 420 72.0+2.8

Quercetin (25 uM) 5550 + 480 63.0+ 3.2

| QE (umol of QE/100 umol) | - | Calculated from standard curve |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]
» 3. researchgate.net [researchgate.net]

e 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts
[greenskybio.com]

e 5.3.4. ABTS Radical Cation Scavenging Assay [bio-protocol.org]

¢ 6. Antioxidant activity applying an improved ABTS radical cation decolorization assay -
PubMed [pubmed.nchbi.nlm.nih.gov]

7. kamiyabiomedical.com [kamiyabiomedical.com]

8. mdpi.com [mdpi.com]

9. bmglabtech.com [bmglabtech.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b103962?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Mechanism-of-antioxidant-action-of-flavonoids-3-4-diOH-polyphenols_fig3_51029391
https://www.researchgate.net/figure/Free-radical-scavenging-mechanism-in-catechols_fig2_305034924
https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_355587442
https://www.greenskybio.com/plant_extract/delving-into-antioxidant-properties-a-stepwise-dpph-assay-protocol-for-plant-extracts.html
https://www.greenskybio.com/plant_extract/delving-into-antioxidant-properties-a-stepwise-dpph-assay-protocol-for-plant-extracts.html
https://bio-protocol.org/exchange/minidetail?id=18075927&type=30
https://pubmed.ncbi.nlm.nih.gov/10381194/
https://pubmed.ncbi.nlm.nih.gov/10381194/
https://www.kamiyabiomedical.com/pdf/KT-931.pdf
https://www.mdpi.com/2076-3921/10/6/944
https://www.bmglabtech.com/en/application-notes/the-oxiselect-cellular-antioxidant-assay-caa-on-the-fluostar-omega/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by
Oxidative Stress - PMC [pmc.ncbi.nim.nih.gov]

e 11. mdpi.com [mdpi.com]

e 12. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in
Human Disease - PMC [pmc.ncbi.nim.nih.gov]

e 13. mdpi.com [mdpi.com]
e 14. pnas.org [pnas.org]
e 15. pubcompare.ai [pubcompare.ai]

e 16. Western Blotting for Protein Expression of the Keapl/Nrf2/HO-1 Pathway and NF-kB
Pathway [bio-protocol.org]

e 17. acmeresearchlabs.in [acmeresearchlabs.in]
o 18. 2.3. DPPH radical scavenging assay [bio-protocol.org]
e 19. researchgate.net [researchgate.net]

e 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure
Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC
[pmc.ncbi.nlm.nih.gov]

e 21.2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
e 22. Western blot analysis for NF-kB p65, Nrf-2 and HO-1 [bio-protocol.org]

 To cite this document: BenchChem. [Application Notes: Experimental Design for Testing N,3-
dihydroxybenzamide Antioxidant Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103962#experimental-design-for-testing-n-3-
dihydroxybenzamide-antioxidant-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2679427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2679427/
https://www.mdpi.com/journal/antioxidants/special_issues/Nrf2_Signaling_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774434/
https://www.mdpi.com/1420-3049/25/22/5474
https://www.pnas.org/doi/10.1073/pnas.0907539106
https://www.pubcompare.ai/protocol/9nrIrIsBwGXEOgesTx1W/
https://bio-protocol.org/exchange/minidetail?id=7676100&type=30
https://bio-protocol.org/exchange/minidetail?id=7676100&type=30
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://bio-protocol.org/exchange/minidetail?id=7778667&type=30
https://www.researchgate.net/publication/364125440_ABTS_decolorization_assay_-_in_vitro_antioxidant_capacity_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609401/
https://bio-protocol.org/exchange/minidetail?id=17786276&type=30
https://bio-protocol.org/exchange/minidetail?id=547874&type=30
https://www.benchchem.com/product/b103962#experimental-design-for-testing-n-3-dihydroxybenzamide-antioxidant-activity
https://www.benchchem.com/product/b103962#experimental-design-for-testing-n-3-dihydroxybenzamide-antioxidant-activity
https://www.benchchem.com/product/b103962#experimental-design-for-testing-n-3-dihydroxybenzamide-antioxidant-activity
https://www.benchchem.com/product/b103962#experimental-design-for-testing-n-3-dihydroxybenzamide-antioxidant-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/product/b103962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

